Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H26N4O5S and its molecular weight is 494.57. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Alzheimer’s Disease Treatment
- Bioactivity : Compound 6g demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) in vitro, with an IC50 of 0.90 μM. It selectively targeted AChE, making it a potential lead compound for AD drug development .
Synthesis of Piperazines
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-acetylphenylpiperazine with ethyl 3-oxobutanoate, followed by the reaction of the resulting product with thiourea and 7-chloro-1,2,3,4-tetrahydroquinazoline-4-one. The final step involves the esterification of the resulting product with methyl chloroformate.", "Starting Materials": [ "4-acetylphenylpiperazine", "ethyl 3-oxobutanoate", "thiourea", "7-chloro-1,2,3,4-tetrahydroquinazoline-4-one", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-acetylphenylpiperazine with ethyl 3-oxobutanoate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropionate.", "Step 2: Reaction of ethyl 3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropionate with thiourea in the presence of a base such as sodium methoxide or potassium carbonate to form ethyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxylate.", "Step 3: Reaction of ethyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxylate with 7-chloro-1,2,3,4-tetrahydroquinazoline-4-one in the presence of a base such as sodium hydride or potassium carbonate to form methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 4: Esterification of methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with methyl chloroformate in the presence of a base such as triethylamine or pyridine to form the final product, 'Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |
CAS番号 |
946253-61-8 |
製品名 |
Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
分子式 |
C25H26N4O5S |
分子量 |
494.57 |
IUPAC名 |
methyl 3-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H26N4O5S/c1-16(30)17-3-6-19(7-4-17)27-11-13-28(14-12-27)22(31)9-10-29-23(32)20-8-5-18(24(33)34-2)15-21(20)26-25(29)35/h3-8,15H,9-14H2,1-2H3,(H,26,35) |
InChIキー |
VOOZWTJZFNOTJD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。